molecular formula C15H24 B227469 Ylangene CAS No. 14912-44-8

Ylangene

Cat. No.: B227469
CAS No.: 14912-44-8
M. Wt: 204.35 g/mol
InChI Key: VLXDPFLIRFYIME-QRTUWBSPSA-N
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Preparation Methods

The synthesis of Ylangene involves several steps, typically starting with the selection of precursor materials. The synthetic routes and reaction conditions for this compound are not extensively documented in the public domain. general synthetic methods for similar compounds often involve controlled mixing of precursor materials, followed by a series of reaction steps such as hot-injection or ligand-assisted reprecipitation . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ylangene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding alcohols or ketones, while reduction may produce hydrocarbons.

Scientific Research Applications

Ylangene has diverse applications in scientific research, ranging from catalysis to material synthesis. It exhibits intriguing properties that make it invaluable in various fields, including chemistry, biology, medicine, and industry. In chemistry, this compound is used as a catalyst in organic reactions. In biology, it is studied for its potential biological activities. In medicine, it may be explored for its therapeutic properties. In industry, this compound is utilized in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ylangene involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known that this compound can interact with various biological molecules, potentially influencing cellular processes. The exact molecular targets and pathways involved in its effects are subjects of ongoing research .

Comparison with Similar Compounds

Ylangene can be compared with other similar compounds, such as sesquiterpenes, which share similar structural features and chemical properties. Some of the similar compounds include α-copaene, β-caryophyllene, and germacrene D. This compound is unique due to its specific molecular structure and the distinct properties it exhibits, making it valuable for specific applications in scientific research .

Biological Activity

Ylangene, a sesquiterpene found in essential oils derived from the flowers of Cananga odorata (ylang-ylang), exhibits a range of biological activities that have garnered attention in both traditional and modern medicine. This article compiles recent research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological properties.

Chemical Composition

This compound is one of the major components in ylang-ylang essential oil, alongside other terpenes such as β-copaene and β-cubebene. The chemical structure of this compound contributes to its diverse biological activities. Its presence in various plant extracts has been linked to antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study analyzing the essential oil of C. odorata revealed that it possesses antibacterial effects against common pathogens. The essential oil showed notable activity against both gram-positive and gram-negative bacteria, with inhibition zones comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae14

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies have shown that this compound exhibits potent cytotoxicity against human cancer cell lines, including colon (HCT-116), hepatocellular (Hep G-2), and breast (MCF-7) cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µg/mL)Reference
HCT-1161.06
Hep G-21.17
MCF-72.22

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory activity, which may be linked to its ability to inhibit pro-inflammatory cytokines. A study highlighted that this compound can downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .

Case Studies

  • Traditional Uses in Herbal Medicine : this compound has been utilized in traditional medicine for its therapeutic properties, particularly in treating inflammatory conditions and infections. Its incorporation into herbal formulations emphasizes its significance in alternative therapies .
  • Neuroprotective Effects : Recent studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is under investigation .

Properties

IUPAC Name

(1S,2R,6R,7R,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11-,12+,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXDPFLIRFYIME-QRTUWBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C3C1C2(CCC3C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]3[C@H]1[C@]2(CC[C@H]3C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018185
Record name Ylangene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14912-44-8
Record name Ylangene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14912-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ylangene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014912448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ylangene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YLANGENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V1KJO52Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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